1''-epi-Perindopril, specifically the (1''R)-enantiomer, is a derivative of the angiotensin-converting enzyme inhibitor perindopril. This compound has garnered attention due to its potential pharmacological properties and relevance in medicinal chemistry. The molecular formula for 1''-epi-Perindopril is CHNO, with a molecular weight of approximately 368.468 g/mol .
The synthesis of 1''-epi-Perindopril typically involves chiral synthesis techniques to ensure the correct stereochemistry. Common methods include:
Synthesis may involve reactions such as:
These methods require careful control of reaction conditions to optimize yield and purity .
The structure of 1''-epi-Perindopril features a complex arrangement typical of angiotensin-converting enzyme inhibitors, including an indole ring system and several functional groups that contribute to its bioactivity. The specific stereochemistry at the chiral centers is critical for its pharmacological effects.
Key structural data includes:
The three-dimensional conformation plays a significant role in its interaction with biological targets .
1''-epi-Perindopril can participate in various chemical reactions, primarily involving functional group transformations that are essential for modifying its pharmacokinetic properties. Key reactions include:
These reactions are often facilitated by specific reagents or catalysts under controlled conditions, ensuring that the desired modifications occur without unwanted side reactions .
The mechanism of action for 1''-epi-Perindopril is similar to that of perindopril, wherein it inhibits the angiotensin-converting enzyme. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
Pharmacodynamic studies indicate that the compound's efficacy is closely tied to its ability to bind at the active site of the angiotensin-converting enzyme, preventing substrate conversion and promoting cardiovascular benefits .
1''-epi-Perindopril exhibits several notable physical properties:
Chemical properties include:
Analytical techniques such as high-performance liquid chromatography are often employed to assess purity and stability over time .
1''-epi-Perindopril is primarily studied for its implications in cardiovascular therapeutics. Its role as an impurity necessitates rigorous analysis during drug formulation processes. Additionally, research into its pharmacological effects may yield insights into optimizing existing therapies for hypertension and related conditions.
Perindopril, a cornerstone angiotensin-converting enzyme (ACE) inhibitor, exemplifies the critical influence of molecular chirality on pharmacological activity. As a prodrug containing five defined stereocenters, perindopril's therapeutic efficacy—including hypertension management and cardiovascular risk reduction—depends on its specific (2S,3aS,7aS)-configuration with an (1''S) side chain [3] [6]. Minor alterations at any stereocenter can generate stereoisomers with distinct biological profiles. Among these, 1''-epi-Perindopril, (1''R)- (CAS 145513-33-3) emerges as a scientifically significant epimer characterized by an inverted configuration specifically at the C1'' position of its 2-amino-4-phenylbutanoate moiety [2] [5]. This singular stereochemical modification, resulting in an S,S,S,R configuration profile compared to perindopril's S,S,S,S, profoundly impacts its interaction with the chiral environment of the ACE enzyme's catalytic site [4] [8]. Research confirms this epimer exhibits markedly reduced ACE inhibitory potency compared to the therapeutic perindopril isomer [2] [5], highlighting the exquisite sensitivity of drug-receptor interactions to three-dimensional structure. Consequently, 1''-epi-Perindopril serves not only as a reference standard for ensuring the stereochemical purity of pharmaceutical perindopril but also as a critical tool for probing the structure-activity relationships (SAR) governing ACE inhibition [6].
1''-epi-Perindopril, (1''R)- shares the identical molecular formula (C₁₉H₃₂N₂O₅) and core scaffold with perindopril but possesses a distinct spatial arrangement at the C1'' carbon atom within its esterified side chain. This epimeric relationship arises specifically from the inversion of configuration at this single stereogenic center [2] [5]. The systematic IUPAC name (2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid explicitly defines the stereochemistry across its five chiral centers: the perhydroindole core retains the S,S,S configuration (C2, C3a, C7a), the propanoyl linker maintains the S configuration (C2'), and crucially, the C1'' carbon within the 2-aminopentanoate ester moiety adopts the R configuration [5] [6]. This inversion is succinctly denoted by the "epi" prefix and the (1''R) designation. The defining difference is encapsulated in the isomeric SMILES notation: CCC[C@H](C(=O)OCC)NC(C)C(=O)N1[C@H]2CCCCC2C[C@H]1C(=O)O
for the epimer versus CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCCC2C[C@H]1C(=O)O
for perindopril, where the [C@@H]
descriptor at the C1'' position in perindopril changes to [C@H]
in the epimer, reflecting the stereochemical switch [2] [5] [6].
Table 1: Key Stereochemical Descriptors of 1''-epi-Perindopril, (1''R)-
Property | Descriptor | Reference |
---|---|---|
CAS Number | 145513-33-3 | [2] |
Molecular Formula | C₁₉H₃₂N₂O₅ | [2] [5] |
Molecular Weight | 368.5 g/mol | [2] [5] |
IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | [5] [6] |
Defined Stereocenters | 5 (C2, C3a, C7a, C2', C1'') | [5] [6] |
Configuration at C1'' | R | [2] [5] |
Overall Configuration | S (C2), S (C3a), S (C7a), S (C2'), R (C1'') | [2] [5] [6] |
Isomeric SMILES | CCC[C@H](C(=O)OCC)NC(C)C(=O)N1[C@H]2CCCCC2C[C@H]1C(=O)O | [5] |
InChI Key | IPVQLZZIHOAWMC-QMHWVQJVSA-N | [5] |
Figure 1: Simplified Schematic Representation of Stereochemical Inversion at C1''
COOEt COOEt| |H₂N-CH-*CH₂CH₂CH₃* vs. H₂N-CH-*CH₂CH₂CH₃*| |(Perindopril) (1''-epi-Perindopril)(1''S) (1''R)
(Note: The asterisk * denotes the chiral C1'' carbon. The core perhydroindole carboxylic acid and alanyl linker fragments are identical and omitted for clarity, highlighting only the inverted esterified amino acid side chain).
The discovery of 1''-epi-Perindopril, (1''R)- is intrinsically linked to the development and rigorous quality control of perindopril itself. Perindopril was patented in 1980 and subsequently approved for medical use in 1988 [3]. Its development occurred during a period of growing awareness within medicinal chemistry and pharmacology regarding the profound impact of chirality on drug action—exemplified by tragedies like thalidomide and ongoing research into stereoselective drug metabolism and receptor interactions [4] [8]. As a molecule containing five stereogenic centers, perindopril presented significant challenges for stereoselective synthesis and analytical control. The potential existence of numerous stereoisomers, including epimers differing at specific centers like C1'', was recognized early. The identification and characterization of 1''-epi-Perindopril, (1''R)- arose primarily from the need to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7